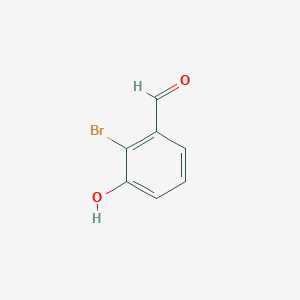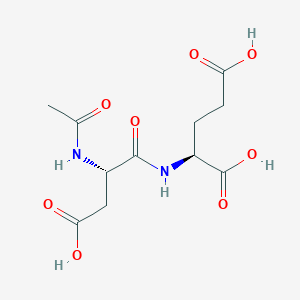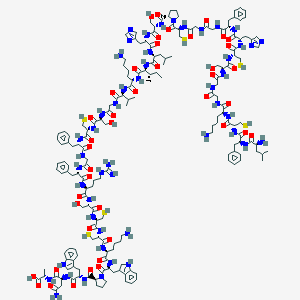
2-Brom-3-Hydroxybenzaldehyd
Übersicht
Beschreibung
2-Bromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde group attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-hydroxybenzaldehyde has several applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as 2-bromo-3-hydroxybenzaldehyde, typically react via an sn1 pathway .
Mode of Action
2-Bromo-3-hydroxybenzaldehyde, as a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound interacts with its targets by donating a bromine atom, which can then be replaced by other groups in subsequent reactions .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and conditions .
Result of Action
Given its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes through its interactions with different molecular targets .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be used only in a well-ventilated area to avoid inhalation . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-3-hydroxybenzaldehyde involves the ortho-formylation of phenols. The procedure typically includes the following steps :
- A dry 500-mL, three-necked round-bottomed flask is equipped with a stirring bar, reflux condenser, and rubber septa, and purged with argon gas.
- Anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) are added, maintaining a slight positive pressure of argon.
- Dry tetrahydrofuran (250 mL) is added by syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol).
- 2-Bromophenol (8.65 g, 50 mmol) is added dropwise, resulting in an opaque, light pink mixture.
- The mixture is heated at gentle reflux for 4 hours, then cooled to room temperature.
- The organic phase is washed with 1 N HCl and water, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed by rotary evaporation, leaving a pale yellow oil that solidifies on further vacuum drying.
Industrial Production Methods: Industrial production methods for 2-Bromo-3-hydroxybenzaldehyde often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: 2-Bromo-3-hydroxybenzoic acid.
Reduction: 2-Bromo-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 2-Bromo-3-hydroxybenzaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho-positioning of the hydroxyl group relative to the aldehyde group allows for unique intramolecular interactions and reaction pathways that are not possible with other isomers .
Eigenschaften
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-71-7 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the formation of 2-bromo-3-hydroxybenzaldehyde as described in the research?
A1: The research highlights an unexpected outcome during the bromination of 3-hydroxybenzaldehyde. While the intended product might have been different, the reaction yielded 2-bromo-3-hydroxybenzaldehyde instead [, ]. This unexpected result is crucial for synthetic chemists as it reveals a previously unknown reaction pathway and highlights the potential for unexpected outcomes in seemingly straightforward reactions.
Q2: Can you elaborate on the reaction conditions or other factors that might have led to this unexpected outcome?
A2: Unfortunately, the provided abstracts lack specific details about the reaction conditions and other influencing factors. A deeper understanding of why 2-bromo-3-hydroxybenzaldehyde formed instead of the intended product would require access to the full research articles [, ]. This information could shed light on the regioselectivity of the bromination reaction and the potential influence of the aldehyde group on the reactivity of the aromatic ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)




